

# Application Notes and Protocols for Gas Adsorption Studies of Aluminum Fumarate

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## Compound of Interest

Compound Name: Aluminum fumarate

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These application notes provide a detailed overview and experimental protocols for conducting gas adsorption studies on **aluminum fumarate**, a metal-organic framework (MOF) with significant potential in gas storage, separation, and drug delivery applications.

## Introduction to Aluminum Fumarate for Gas Adsorption

**Aluminum fumarate** is a highly porous material known for its exceptional stability, particularly in the presence of water, making it a promising candidate for various industrial applications, including CO<sub>2</sub> capture and heat transformation.<sup>[1][2][3]</sup> Its one-dimensional pore structure, formed by the coordination of aluminum ions and fumarate linkers, provides a high surface area for gas adsorption.<sup>[4]</sup> Understanding the gas adsorption characteristics of **aluminum fumarate** is crucial for optimizing its performance in targeted applications.

## Material Synthesis and Activation

A reproducible synthesis and proper activation of **aluminum fumarate** are critical for achieving consistent gas adsorption results.

## Synthesis Protocol

A common method for synthesizing **aluminum fumarate** is through a solvent-based reaction at room temperature or under solvothermal conditions.[4][5]

Materials:

- Disodium fumarate
- Aluminum nitrate nonahydrate
- Deionized water

Procedure:

- Dissolve 7.938 g of disodium fumarate and 9.303 g of aluminum nitrate nonahydrate in 248 mL of deionized water in separate beakers.[4]
- Mix the two solutions and stir for 10 minutes.[4]
- The resulting precipitate (**aluminum fumarate**) is then collected.
- For solvothermal synthesis, a mixture of  $\text{AlCl}_3 \cdot 6\text{H}_2\text{O}$  and fumaric acid in DMF can be heated in an autoclave at 150°C for 15 hours.[5]

## Activation Protocol

Activation is a crucial step to remove any guest molecules, such as water or solvents, from the pores of the **aluminum fumarate**, making the internal surface area accessible for gas adsorption.

Procedure:

- Place the synthesized **aluminum fumarate** powder in a vacuum oven.
- Heat the sample to 150°C for approximately 3-4 hours under vacuum.[4][6]
- For nitrogen adsorption measurements, a common activation procedure involves heating at 160°C for 3 hours to ensure the complete removal of adsorbed gases.[6]

- After activation, the sample should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent re-adsorption of atmospheric moisture.

## Experimental Protocols for Gas Adsorption Measurements

Gas adsorption isotherms are typically measured using either volumetric (manometric) or gravimetric techniques.

### Volumetric Adsorption Measurement (for N<sub>2</sub> Adsorption and BET Surface Area Analysis)

This technique is commonly used to determine the surface area and pore size distribution of the material.

Apparatus:

- Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2460, Quantachrome NOVA) [\[4\]](#)[\[7\]](#)

Procedure:

- Accurately weigh a sample of activated **aluminum fumarate** (typically 50-100 mg) and place it in a sample tube.
- Attach the sample tube to the analysis port of the instrument.
- Perform a secondary degassing step on the instrument to ensure the sample is clean before analysis.
- The analysis is performed by introducing known amounts of nitrogen gas into the sample tube at liquid nitrogen temperature (77 K).
- The instrument measures the pressure equilibrium after each dose of gas, and the amount of gas adsorbed is calculated.

- A full adsorption-desorption isotherm is typically collected by incrementally increasing and then decreasing the pressure.

## Gravimetric Adsorption Measurement (for CO<sub>2</sub> and Water Vapor Adsorption)

This method directly measures the change in mass of the sample as it adsorbs gas, which is particularly useful for studying the adsorption of gases at various temperatures.

Apparatus:

- Gravimetric analyzer (e.g., thermogravimetric analyzer - TGA, Netzsch STA 409PC Luxx)[4]

Procedure:

- Place a known mass of activated **aluminum fumarate** in the microbalance of the gravimetric analyzer.
- Heat the sample in situ under a flow of inert gas (e.g., N<sub>2</sub>) to a specific temperature (e.g., 150°C) to ensure it is fully activated.[4]
- Cool the sample to the desired adsorption temperature (e.g., 35°C for CO<sub>2</sub> adsorption).[4]
- Switch the gas flow from the inert gas to the adsorbate gas (e.g., CO<sub>2</sub> or a mixture of CO<sub>2</sub> and an inert gas) at a controlled flow rate and partial pressure.[4]
- The microbalance records the mass change over time until equilibrium is reached.
- Repeat the measurement at different partial pressures and temperatures to construct the adsorption isotherms.[1][2][3]

## Data Presentation and Analysis

The collected adsorption data is used to determine key material properties.

## Quantitative Data Summary

The following tables summarize typical quantitative data obtained from gas adsorption studies on **aluminum fumarate**.

Table 1: Textural Properties of **Aluminum Fumarate**

Parameter	Value	Reference
BET Surface Area	726.06 - 959 m <sup>2</sup> /g	[4][5]
Micropore Volume	0.33 cm <sup>3</sup> /g	[4]
Total Pore Volume	0.926 cm <sup>3</sup> /g	[6]
Average Pore Radius	10.91 Å	[6]

Table 2: CO<sub>2</sub> Adsorption Capacities of **Aluminum Fumarate**

Temperature (°C)	Pressure (bar)	Adsorption Capacity (mmol/g)	Reference
30	1.0	2.1	[1][2][3]
35	1.0	1.26	[4][8]
30	~1.0	~2.18	[9]

Table 3: Isothermic Heats of Adsorption

Adsorbate	Isothermic Heat of Adsorption (kJ/mol)	Reference
CO <sub>2</sub>	21	[1][2][3]
H <sub>2</sub> O	44	[1][2][3]

## Data Analysis Protocols

- BET (Brunauer-Emmett-Teller) Analysis: The BET theory is applied to the nitrogen adsorption isotherm data in the relative pressure (P/P<sub>0</sub>) range of 0.05 to 0.3 to calculate the specific

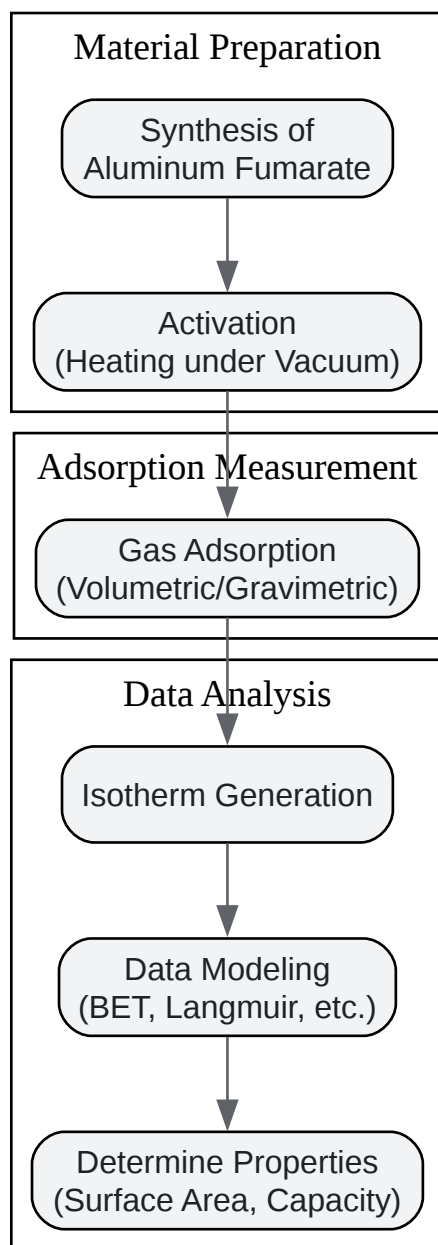
surface area of the material.[10]

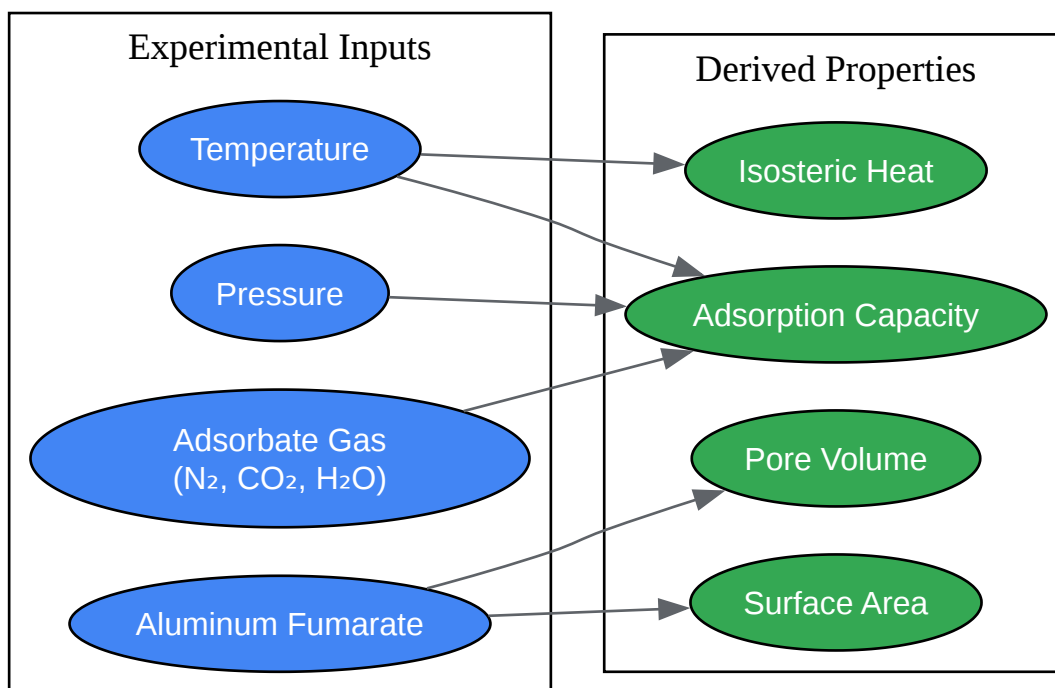
- Langmuir Model: For microporous materials and specific gas-solid interactions, the Langmuir model can be used to describe the adsorption isotherm and determine the monolayer adsorption capacity.[6]
- Isosteric Heat of Adsorption: This thermodynamic quantity, which indicates the strength of the interaction between the adsorbate and the adsorbent, can be calculated from adsorption isotherms measured at different temperatures using the Clausius-Clapeyron equation.[1][2][3]

## Visualizations

## Experimental Workflow

The following diagram illustrates the typical workflow for a gas adsorption experiment.





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